
(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
描述
(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C9H15N5O and its molecular weight is 209.25 g/mol. The purity is usually 95%.
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作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit enzymes such as acetylcholinesterase , which plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter in both central and peripheral nervous systems .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Pharmacokinetics
A compound with a similar structure was found to inhibit dipeptidyl peptidase 4
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.
生物活性
(4-Aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₅N₅O
- Molecular Weight : 209.25 g/mol
- CAS Number : 1870387-17-9
The biological activity of this compound is primarily linked to its role as an inhibitor of specific protein interactions and kinases involved in cell proliferation and survival pathways. Notably, it has been studied for its inhibitory effects on Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and cell cycle progression.
Inhibition of PLK4
Research indicates that compounds targeting PLK4 can effectively disrupt the cell cycle in cancer cells, leading to reduced proliferation rates. For instance, studies have shown that PLK4 inhibitors can induce p53 stabilization in cells with intact p53 pathways, causing cell cycle arrest . This mechanism is particularly relevant for cancers characterized by abnormal centrosome numbers and mutations in the p53 gene.
Anticancer Activity
The compound's role as a PLK4 inhibitor positions it as a potential therapeutic agent in oncology. In vitro studies have demonstrated that it can significantly inhibit the growth of various cancer cell lines, particularly those with aberrant PLK4 activity. The following table summarizes key findings from recent studies:
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study 1 | MLL leukemia cells | 0.55 | Inhibition of menin–MLL interaction |
Study 2 | RPE1 cells | Not specified | Centrosome removal leading to p53 stabilization |
Study 3 | Various cancer lines | Varies | Disruption of mitotic processes |
These findings suggest that this compound could be developed further as a targeted therapy for cancers associated with PLK4 dysregulation.
Other Biological Activities
Beyond its anticancer properties, this compound may exhibit additional pharmacological effects:
Case Studies and Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity and selectivity. For example:
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for (4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions, such as nucleophilic substitution between 4-aminopiperidine derivatives and activated 1-methyl-1H-1,2,3-triazole-4-carboxylic acid intermediates. Reaction optimization includes:
- Temperature control (e.g., reflux in ethanol at 80°C for 12 hours) to minimize side reactions.
- Solvent selection (e.g., DMF or THF) to enhance solubility and reaction efficiency.
- Monitoring via TLC and HPLC to track reaction progress and purity .
- Key Reagents : Carbodiimides (e.g., EDC) for amide bond formation; triethylamine as a base to neutralize HCl byproducts.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm connectivity of the piperidine, triazole, and ketone groups. Key signals include the triazole C-H proton (~8.1 ppm) and the piperidine NH₂ group (~1.5–2.5 ppm).
- Mass spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺ ~265.17 g/mol).
- X-ray crystallography (if crystals are obtainable) to resolve bond lengths and angles, particularly the dihedral angle between the piperidine and triazole rings .
Q. What strategies are effective for improving the compound’s solubility and formulation for in vitro assays?
- Methodological Answer :
- Structural modifications : Introduce polar groups (e.g., hydroxyl or carboxylic acid) on the piperidine ring while preserving the triazole’s hydrogen-bonding capacity.
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for biological assays to maintain solubility without cytotoxicity.
- Nanoparticle encapsulation : Employ liposomal or polymeric carriers to enhance bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to identify cell-type-specific effects.
- Target profiling : Use kinase inhibition panels or proteomics to confirm off-target interactions.
- Comparative studies : Benchmark against structurally similar compounds (e.g., pyrazole or pyridine analogs) to isolate the triazole’s role in activity .
Q. What computational approaches are suitable for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular docking : Simulate binding to hypothesized targets (e.g., kinases or GPCRs) using AutoDock Vina. Focus on the triazole’s interaction with catalytic lysine or aspartate residues.
- DFT calculations : Analyze electron density distribution to predict reactivity at the ketone or amine groups.
- MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., COX-2 or HDACs) using fluorogenic substrates.
- CRISPR-Cas9 knockout models : Validate target dependency in isogenic cell lines.
- Thermal shift assays (TSA) : Confirm target engagement by monitoring protein melting temperature shifts .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Metabolite identification : Use LC-MS/MS to detect oxidation products (e.g., N-oxide formation on the triazole) .
Q. What methodologies are appropriate for studying interactions with cytochrome P450 (CYP) enzymes?
- Methodological Answer :
- CYP inhibition assays : Use fluorogenic probes (e.g., CYP3A4: dibenzylfluorescein) in human liver microsomes.
- Recombinant CYP isoforms : Express individual CYPs (e.g., 2D6, 3A4) to identify isoform-specific interactions.
- Pharmacokinetic modeling : Integrate in vitro inhibition data to predict in vivo drug-drug interaction risks .
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Methodological Answer :
- Combinatorial screening : Test the compound alongside standard chemotherapeutics (e.g., cisplatin) in a checkerboard assay. Calculate synergy scores (e.g., Combination Index via CompuSyn).
- Transcriptomic profiling : Use RNA-seq to identify pathways upregulated in synergistic vs. monotherapy conditions .
Q. What strategies address low in vivo bioavailability observed in preclinical studies?
- Methodological Answer :
- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance membrane permeability.
- Pharmacokinetic optimization : Adjust dosing regimens (e.g., QD vs. BID) based on half-life data from rodent studies.
- Bile acid conjugates : Improve intestinal absorption via carrier-mediated transport .
Q. Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust/aerosols.
- Spill management : Neutralize acidic byproducts with sodium bicarbonate; dispose of waste via approved hazardous channels .
属性
IUPAC Name |
(4-aminopiperidin-1-yl)-(1-methyltriazol-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-13-6-8(11-12-13)9(15)14-4-2-7(10)3-5-14/h6-7H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEXMGWLETVWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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